molecular formula C16H18FN3O B2656264 N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide CAS No. 2411245-81-1

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide

Cat. No. B2656264
CAS RN: 2411245-81-1
M. Wt: 287.338
InChI Key: UKMREIFVUVJHQO-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide, also known as FM2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FM2 is a synthetic compound that belongs to the class of compounds known as cannabinoids.

Mechanism of Action

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various tissues and organs, including the brain, immune system, and gastrointestinal tract. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to activate these receptors, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide can reduce inflammation, induce cell death in cancer cells, and improve cognitive function in animal models of neurological disorders. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is its potency and selectivity. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been shown to be highly potent and selective in its effects, making it a valuable tool for studying the cannabinoid system. However, one of the limitations of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide. One area of research could focus on the development of more potent and selective N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide analogs. Another area of research could focus on the use of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the long-term effects of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide and its potential for clinical use.
Conclusion:
In conclusion, N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been extensively studied for its potential use in the treatment of cancer and neurological disorders. While there are limitations to the use of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide in lab experiments, its potency and selectivity make it a valuable tool for studying the cannabinoid system. Further research is needed to fully understand the potential of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide for clinical use.

Synthesis Methods

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves reacting 4-fluorophenylboronic acid with 1-methyl-3-(4-pyridyl) pyrazole in the presence of a palladium catalyst. The resulting product is then reacted with N-methylprop-2-enamide to produce N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide.

Scientific Research Applications

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide is in the field of cancer research. Studies have shown that N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has potent anti-cancer properties and can induce cell death in cancer cells. N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-4-16(21)20(3)15(14-9-10-19(2)18-14)11-12-5-7-13(17)8-6-12/h4-10,15H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMREIFVUVJHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(CC2=CC=C(C=C2)F)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide

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